molecular formula C15H11NO2 B3050029 N-m-TOLYLPHTHALIMIDE CAS No. 2314-76-3

N-m-TOLYLPHTHALIMIDE

Cat. No. B3050029
CAS RN: 2314-76-3
M. Wt: 237.25 g/mol
InChI Key: FKKIPNKONXXQNE-UHFFFAOYSA-N
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Description

N-m-TOLYLPHTHALIMIDE, also known as N-tolylphthalimide, is a chemical compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.25 g/mol .


Synthesis Analysis

The synthesis of phthalimide derivatives like this compound often involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . Other methods include the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound includes a phthalimide group attached to a tolyl group . The IUPAC name for this compound is 2-(3-methylphenyl)isoindole-1,3-dione .


Chemical Reactions Analysis

Phthalimides, including this compound, are known to undergo various reactions. They can be alkylated by primary, secondary, or benzyl groups . The exhaustive substitution of primary amines is desirable to block both hydrogens and avoid racemization of the substrates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.25 g/mol . It has a topological polar surface area of 37.4 Ų and a complexity of 342 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Ocular Drug Delivery

N-m-TOLYLPHTHALIMIDE, as part of the naphthalimide family, contributes to the field of ocular pharmacokinetics and drug delivery. The unique properties of naphthalimide derivatives make them suitable for ocular applications, where drug delivery faces challenges due to protective barriers of the eye. These properties aid in overcoming these barriers, enhancing the efficacy of treatments in ophthalmology (Urtti, 2006).

Drug and Gene Delivery

Naphthalimides, including this compound, are instrumental in drug and gene delivery to the posterior segment of the eye. Their capacity to bypass ocular barriers using novel materials and delivery systems makes them significant in advancing ophthalmic treatments (Rowe-Rendleman et al., 2014).

Anticancer and Imaging Agents

This compound derivatives have been developed as DNA targeting, anticancer, and cellular imaging agents. These compounds' interaction with biological molecules, aided by their photophysical properties, enables them to act as effective probes for monitoring cellular uptake and location, as well as serving therapeutic roles (Banerjee et al., 2013).

Applications in Nanobiotechnology

In nanobiotechnology, particularly in ophthalmology, naphthalimides like this compound find application in drug delivery, gene therapy, and regenerative medicine. Their nanoscale manipulation and integration into nano-ophthalmic technologies point to a promising future in enhancing visual health (Nguyen et al., 2010).

Anion Sensing and Photophysical Properties

The 1,8-naphthalimide structure, to which this compound belongs, is widely used in the development of anion sensors. These sensors are employed in both fluorescent and colorimetric applications, owing to the compound's ability to absorb and emit at long wavelengths, facilitating the detection of anions in various solutions (Duke et al., 2010).

Safety and Hazards

While specific safety and hazard data for N-m-TOLYLPHTHALIMIDE is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment and work in a well-ventilated area .

Future Directions

The future directions of N-m-TOLYLPHTHALIMIDE and similar compounds could involve further exploration of their therapeutic potential across a wide range of health conditions . Additionally, their role in the development of new materials and the establishment of structure–function relationships could be investigated .

Relevant Papers The relevant papers for this compound can be found in various databases such as PubChem and other academic resources . These papers provide more detailed information about the compound and its various properties and applications.

Mechanism of Action

Target of Action

N-m-TOLYLPHTHALIMIDE is a chemical compound with the molecular formula C15H11NO2

Mode of Action

The angle between the tolyl plane and the plane through the phthalimide group is 53·4 (4)° .

Biochemical Pathways

Biochemical pathways generally describe the transformation from one or several source molecules over consecutive reaction steps into one or several target molecules . They provide the roadmap guiding various applications .

Pharmacokinetics

Pharmacokinetic studies of drug-loaded nanocarriers should include liberation of the drug as a primary parameter in addition to absorption, distribution, metabolism, and excretion .

properties

IUPAC Name

2-(3-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKIPNKONXXQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283530
Record name Phthalimide, N-m-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2314-76-3
Record name NSC31960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimide, N-m-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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